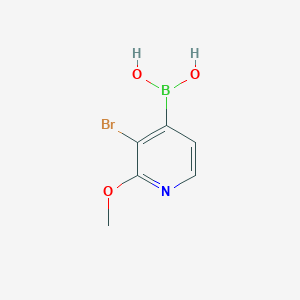
Ácido (3-bromo-2-metoxipirimidin-4-il)borónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” is represented by the InChI code1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . The compound has a density of 1.711 g/cm3 . Chemical Reactions Analysis
The boronic acid group in “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” can participate in various coupling reactions to create complex molecules. These reactions can lead to the synthesis of novel heterocyclic compounds with potential medicinal properties.Physical and Chemical Properties Analysis
“(3-Bromo-2-methoxypyridin-4-yl)boronic acid” has a molecular weight of 231.84 g/mol and a density of 1.711 g/cm3 . It has a boiling point of 359.811ºC at 760 mmHg . The compound is solid in physical form .Aplicaciones Científicas De Investigación
Síntesis Química: Acoplamiento de Suzuki-Miyaura
Este compuesto juega un papel crucial en el acoplamiento de Suzuki-Miyaura, una reacción ampliamente utilizada en la síntesis orgánica para la formación de enlaces carbono-carbono. Permite la construcción de moléculas orgánicas complejas .
Química Analítica: Cromatografía
En química analítica, los derivados del ácido (3-bromo-2-metoxipirimidin-4-il)borónico se pueden utilizar como estándares o reactivos en métodos cromatográficos para analizar o separar mezclas químicas .
Técnicas de Bioconjugación
La porción de ácido bórico se puede utilizar para bioconjugación, uniendo biomoléculas a diversas superficies u otras moléculas, lo cual es esencial en aplicaciones biotecnológicas .
Tecnología de Sensores
Debido a su grupo reactivo de ácido bórico, este compuesto se puede utilizar en el desarrollo de sensores químicos, particularmente para detectar biomoléculas o contaminantes ambientales .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (3-Bromo-2-methoxypyridin-4-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
(3-Bromo-2-methoxypyridin-4-yl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium . This process is crucial for the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by (3-Bromo-2-methoxypyridin-4-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acid derivatives are generally stable and readily prepared . They are also considered environmentally benign
Result of Action
The molecular and cellular effects of (3-Bromo-2-methoxypyridin-4-yl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds . This is a fundamental process in the construction of complex organic molecules, which can have various applications in medicinal chemistry and material science. For example, derivatives of this compound have shown promising biological activities, including antimicrobial activity and cytotoxicity against cancer cell lines.
Action Environment
The action, efficacy, and stability of (3-Bromo-2-methoxypyridin-4-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Boronic esters are sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the reaction environment needs to be carefully controlled to ensure the successful application of this compound.
Análisis Bioquímico
Biochemical Properties
The key feature of (3-Bromo-2-methoxypyridin-4-yl)boronic acid is its role in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Cellular Effects
The effects of (3-Bromo-2-methoxypyridin-4-yl)boronic acid on various types of cells and cellular processes are not well studied, suggesting that they may influence cell function by interacting with key enzymes or proteins.
Molecular Mechanism
The molecular mechanism of action of (3-Bromo-2-methoxypyridin-4-yl)boronic acid is not well documented. In the context of SM coupling, it participates in transmetalation, a process where it is transferred from boron to palladium
Propiedades
IUPAC Name |
(3-bromo-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSVTTKSAVKBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674368 | |
| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-00-9 | |
| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)


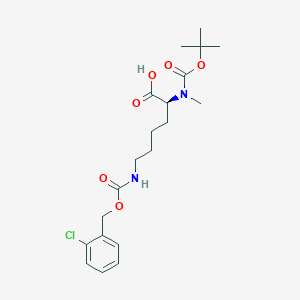
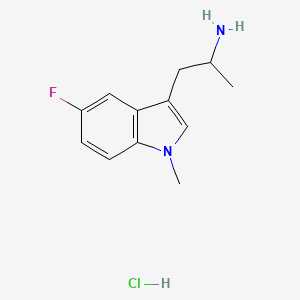

![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)

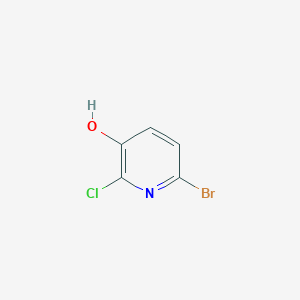

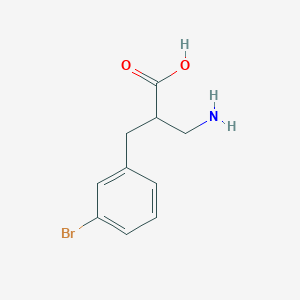
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)


